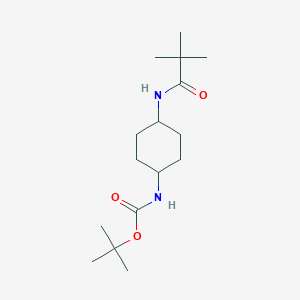

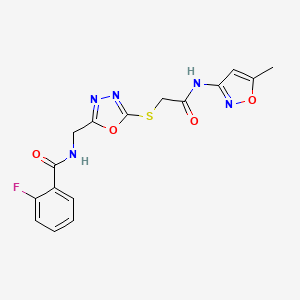

![molecular formula C19H19NO4 B2990189 1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797890-01-7](/img/structure/B2990189.png)

1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a spiro compound, which means it has two rings that share a single atom. The shared atom is the “spiroatom”, which in this case is a carbon atom. The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The furan ring is substituted with two methyl groups and a carbonyl group, which suggests that the compound might have interesting reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the furan ring, possibly through a Paal-Knorr synthesis or similar method, followed by various substitution reactions to introduce the methyl and carbonyl groups . The spiroatom and the piperidine ring could potentially be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spiroatom and the various substituents. The furan ring is aromatic and therefore planar, but the rest of the molecule could potentially adopt a variety of conformations depending on the specific arrangement of the substituents .Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the furan ring and the carbonyl group. The furan ring is aromatic and therefore relatively stable, but it can undergo electrophilic aromatic substitution reactions. The carbonyl group is polar and can act as an electrophile, making it reactive towards nucleophiles .科学的研究の応用

Sigma Ligands with Subnanomolar Affinity

Research has shown that spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives exhibit high affinity and selectivity for sigma 2 receptors. These compounds, including Lu 28-179, are significant for understanding the role of sigma receptors in the brain and developing selective ligands as potential therapeutic agents. The study explores the structural factors influencing sigma 1 and sigma 2 receptor affinity and selectivity, highlighting the importance of N-substituents for achieving high affinity and selectivity for sigma 2 receptors. Substituents in the benzene ring primarily affect the affinity for sigma 1 receptors, suggesting a detailed structure-activity relationship (SAR) that aids in designing sigma receptor ligands (Moltzen, Perregaard, & Meier, 1995).

Novel Sigma Receptor Ligands

Further studies introduce compounds with a carbon residue in position 3 of the spirocycle, demonstrating their binding properties for sigma(1) and sigma(2) receptors. This research provides insights into the synthesis and evaluation of these spiro compounds, offering a deeper understanding of their sigma receptor binding properties. The presence of a cyano group in position 3 showcases high sigma(1) receptor affinity and selectivity, contributing to the development of potent sigma(1) receptor ligands with significant selectivity ratios (Maier & Wünsch, 2002).

Synthesis and Potential CNS Agents

Spiro compounds have also been synthesized and evaluated for their potential as central nervous system agents, with particular attention to their antitetrabenazine activity. These studies underline the significance of the spiro[isobenzofuran-1(3H),4'-piperidines] framework in developing compounds with potential antidepressant activities. The structural variations and their impact on biological activity offer a pathway to discovering new therapeutic options for CNS disorders (Martin et al., 1981).

作用機序

将来の方向性

特性

IUPAC Name |

1'-(2,5-dimethylfuran-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12-11-15(13(2)23-12)17(21)20-9-7-19(8-10-20)16-6-4-3-5-14(16)18(22)24-19/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJHBTZZXZHNAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Diethoxyphosphorylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2990109.png)

![(2-(2-fluorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2990113.png)

![prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2990114.png)

![2-O-Tert-butyl 3-O-ethyl (3S,3aS,6S,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate;hydrochloride](/img/structure/B2990116.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2990118.png)

![N-cyclopropyl-1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2990127.png)